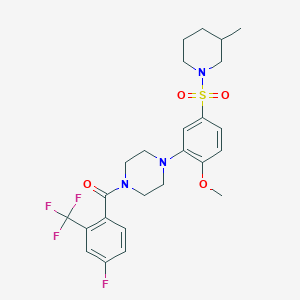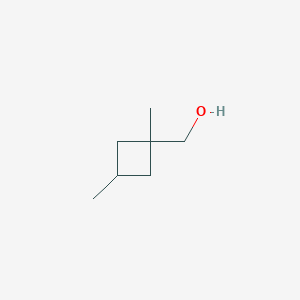
(1,3-Dimethylcyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dimethylcyclobutyl)methanol is an organic compound with the molecular formula C7H14O It features a cyclobutane ring substituted with two methyl groups at the 1 and 3 positions, and a methanol group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dimethylcyclobutane with formaldehyde in the presence of a catalyst to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to achieve the desired product quality.
化学反応の分析
Types of Reactions: (1,3-Dimethylcyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
(1,3-Dimethylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1,3-Dimethylcyclobutyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, potentially affecting cellular processes and metabolic functions.
類似化合物との比較
(1,3-Dimethylcyclobutane): Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(1-Hydroxymethyl-3,3-dimethylcyclobutane): Similar structure but with different substitution patterns, leading to distinct chemical properties.
Uniqueness: (1,3-Dimethylcyclobutyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both methyl and hydroxyl groups on the cyclobutane ring enhances its versatility in synthetic and industrial applications.
特性
IUPAC Name |
(1,3-dimethylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-3-7(2,4-6)5-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXWSYFBNZVJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate](/img/structure/B2902959.png)

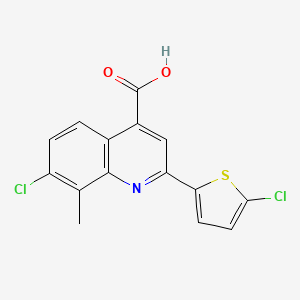
![2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2902963.png)
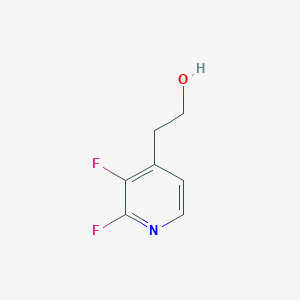
![1-(3-chloro-4-methoxyphenyl)-4-cycloheptyl-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione](/img/structure/B2902966.png)
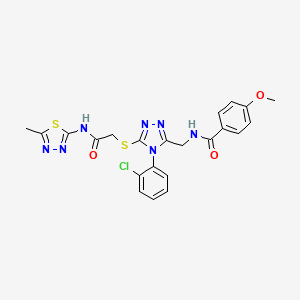
![(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2902969.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2902970.png)
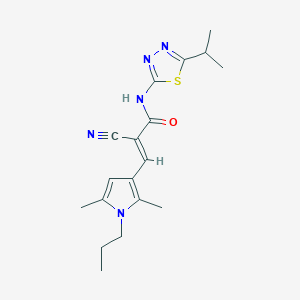
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile](/img/structure/B2902974.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2902976.png)
![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)
